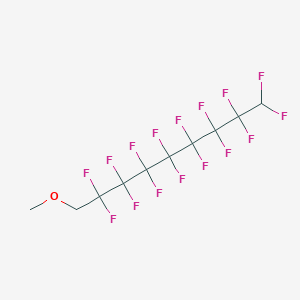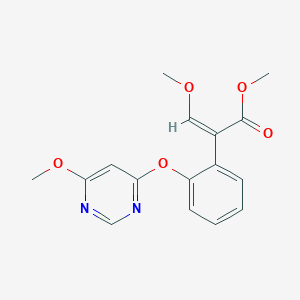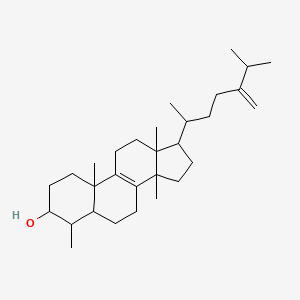
3-Allyl perfluoro(2-methylpentan-3-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl perfluoro(2-methylpentan-3-ol) is a fluorinated organic compound with the molecular formula C9H6F12O and a molecular weight of 358.12 g/mol . This compound is characterized by the presence of both an allyl group and a perfluorinated carbon chain, making it unique in its chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol) typically involves the reaction of perfluorinated precursors with allyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 3-Allyl perfluoro(2-methylpentan-3-ol) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl perfluoro(2-methylpentan-3-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into perfluorinated alcohols or hydrocarbons.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Allyl perfluoro(2-methylpentan-3-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Allyl perfluoro(2-methylpentan-3-ol) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The allyl group can also participate in covalent bonding with target molecules, leading to changes in their activity and behavior .
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl perfluoro(2-methylbutan-3-ol): Similar structure but with a shorter carbon chain.
3-Allyl perfluoro(2-ethylpentan-3-ol): Similar structure but with an ethyl group instead of a methyl group.
3-Allyl perfluoro(2-propylpentan-3-ol): Similar structure but with a propyl group instead of a methyl group.
Uniqueness
3-Allyl perfluoro(2-methylpentan-3-ol) is unique due to its specific combination of an allyl group and a perfluorinated carbon chain. This combination imparts distinct chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to interact with both hydrophobic and hydrophilic environments .
Propiedades
Fórmula molecular |
C9H6F12O |
|---|---|
Peso molecular |
358.12 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)hex-5-en-3-ol |
InChI |
InChI=1S/C9H6F12O/c1-2-3-4(22,6(11,12)9(19,20)21)5(10,7(13,14)15)8(16,17)18/h2,22H,1,3H2 |
Clave InChI |
SZUVYWQIDARZII-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


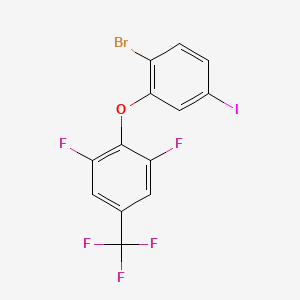
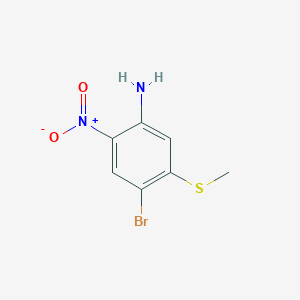


![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
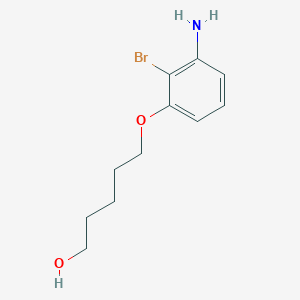
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)
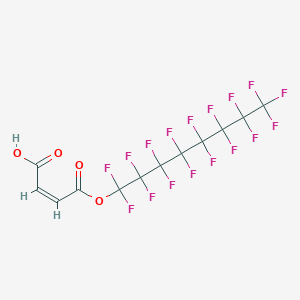
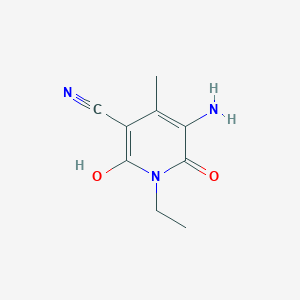
![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)
